molecular formula C14H11N5O4 B6291819 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate CAS No. 1801760-75-7

2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate

Cat. No.: B6291819
CAS No.: 1801760-75-7
M. Wt: 313.27 g/mol
InChI Key: SKBURVRTLAMPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c1-8-15-17-13(18-16-8)9-2-4-10(5-3-9)14(22)23-19-11(20)6-7-12(19)21/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBURVRTLAMPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate typically involves the reaction of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.

    Cycloaddition: Strained alkenes or alkynes are typically used as reactants in the presence of a catalyst or under thermal conditions.

    Hydrolysis: Acidic or basic aqueous solutions are employed, with the reaction often conducted at elevated temperatures.

Major Products

    Substitution Reactions: Products include substituted tetrazine derivatives.

    Cycloaddition Reactions: The major products are cycloadducts formed by the addition of the tetrazine ring to the alkene or alkyne.

    Hydrolysis: The primary products are 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and N-hydroxysuccinimide.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate involves its ability to participate in cycloaddition reactions. The tetrazine ring acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with strained alkenes . This property is exploited in bioconjugation and labeling techniques, where the compound selectively reacts with target molecules to form covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate is unique due to the presence of the methyl group on the tetrazine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature may enhance its performance in specific applications, such as bioconjugation and material science .

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